Picomolar Potency Advantage Over Paclitaxel and Vinblastine Across Tumor Cell Panels
Cryptophycin 52 demonstrates antiproliferative IC50 values in the low picomolar range (11-40 pM), consistently and significantly below those of the clinical antimitotics paclitaxel and vinblastine across both solid and hematologic tumor cell lines [1]. A 2017 review noted that the compound exhibits 100- to 1000-fold greater potency compared with paclitaxel and vinblastine [2].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 11-40 pM across multiple human tumor cell lines |
| Comparator Or Baseline | Paclitaxel and vinblastine (values not specified in abstract but stated as significantly higher) |
| Quantified Difference | 100- to 1000-fold lower IC50 values (more potent) |
| Conditions | Human tumor cell lines (solid and hematologic); alamarBlue metabolic reduction assay |
Why This Matters
Ultra-high potency enables lower dosing requirements and potential therapeutic window expansion, critical for procurement decisions in both basic microtubule research and preclinical antitumor studies.
- [1] Wagner MM, Paul DC, Shih C, Jordan MA, Wilson L, Williams DC. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines. Cancer Chemother Pharmacol. 1999;43(2):115-125. View Source
- [2] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
